(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(3-methoxyphenyl)acetamide
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Description
(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Research on the synthesis of benzothiazole derivatives highlights their potential in creating new compounds with significant biological activities. For instance, the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic ring systems, demonstrates the versatility of these compounds in medicinal chemistry, particularly for antitumor activity evaluation against a variety of human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).
- The design and synthesis of 1,3,4-oxadiazole-benzothiazole and hydrazone derivatives as chemotherapeutic agents further exemplify the potential applications in developing new treatments. These compounds have shown promising cytotoxic and antimicrobial activities, indicating their utility in addressing various diseases (Kaya et al., 2017).
Bioactivity and Antimicrobial Applications
- The antimicrobial and antitumor activities of similar compounds have been extensively studied. For example, derivatives incorporating thiazole rings have been synthesized and shown to exhibit significant antimicrobial properties against a range of bacteria and fungi. This suggests the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
- Another study on the antimicrobial activity of rhodanine-3-acetic acid derivatives against mycobacteria, including Mycobacterium tuberculosis, highlights the potential of benzothiazole derivatives in treating infections caused by resistant strains of bacteria (Krátký, Vinšová, & Stolaříková, 2017).
Photophysical Properties
- The photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals have been analyzed, revealing how different substitutions on the benzothiazole moiety influence the hydrogen bonding and, consequently, the photophysical properties of these compounds. Such studies are crucial for applications in material science and photodynamic therapy (Balijapalli et al., 2017).
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-4-27-11-10-23-18-9-8-17(26-3)14-19(18)28-21(23)22-20(24)13-15-6-5-7-16(12-15)25-2/h5-9,12,14H,4,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAKKKVEZGBACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.